(1-Chloroisoquinolin-6-yl)boronic acid

Description

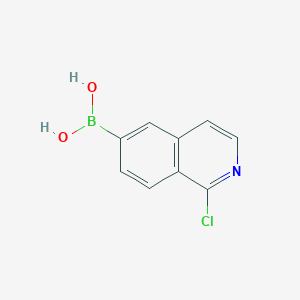

Structure

2D Structure

Properties

IUPAC Name |

(1-chloroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCIGBKCHAHPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=NC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Chloroisoquinolin-6-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1-Chloroisoquinolin-6-yl)boronic Acid in Modern Drug Discovery

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry. The isoquinoline core is a privileged scaffold, present in a multitude of natural products and pharmaceuticals, exhibiting a wide array of biological activities. The strategic placement of a chlorine atom at the 1-position and a boronic acid at the 6-position offers synthetic chemists a versatile handle for constructing complex molecular architectures. The chloro group can participate in various nucleophilic substitution reactions, while the boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura coupling.[1] This dual reactivity allows for the sequential and regioselective introduction of diverse substituents, making this molecule a valuable intermediate in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the construction of a suitably functionalized isoquinoline core. The chosen strategy emphasizes reliability and scalability, employing well-established and high-yielding transformations. The overall synthetic workflow can be dissected into two primary stages:

-

Formation of the Key Intermediate: 6-Bromo-1-chloroisoquinoline. This stage focuses on building the isoquinoline framework with the necessary halogen atoms at positions 1 and 6, which will serve as handles for subsequent functionalization.

-

Palladium-Catalyzed Borylation. This final stage introduces the boronic acid functionality at the 6-position via a Miyaura borylation reaction, a powerful and widely used method for carbon-boron bond formation.[2]

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the Key Intermediate: 6-Bromo-1-chloroisoquinoline

The successful synthesis of the target boronic acid hinges on the efficient preparation of a di-halogenated isoquinoline precursor. 6-Bromo-1-chloroisoquinoline is an ideal intermediate, as the differential reactivity of the C-Br and C-Cl bonds can be exploited in subsequent reactions. The synthesis of this intermediate is achieved in two high-yielding steps from commercially available 6-bromoisoquinoline.

Step 1.1: Oxidation of 6-Bromoisoquinoline to 6-Bromoisoquinoline N-oxide

The introduction of a chlorine atom at the 1-position of the isoquinoline ring is facilitated by the activation of this position. This is elegantly achieved by the formation of an N-oxide. The nitrogen lone pair's involvement in the aromatic system is reduced upon N-oxidation, rendering the heterocyclic ring more susceptible to nucleophilic attack.

Reaction Mechanism: The oxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent. The peroxy acid delivers an oxygen atom to the nitrogen of the isoquinoline ring.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline N-oxide

-

Reaction Setup: To a solution of 6-bromoisoquinoline (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add m-CPBA (1.2 eq) portion-wise at 0 °C (ice bath).

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-bromoisoquinoline N-oxide.

Step 1.2: Chlorination of 6-Bromoisoquinoline N-oxide

With the N-oxide in hand, the 1-position is now activated for chlorination. Treatment with phosphoryl chloride (POCl₃) is a classical and highly effective method for this transformation.[3][4]

Reaction Mechanism: The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, leading to the formation of a reactive intermediate. A chloride ion then attacks the C1 position of the isoquinoline ring, followed by the elimination of a phosphate species to yield the 1-chloroisoquinoline product.

Experimental Protocol: Synthesis of 6-Bromo-1-chloroisoquinoline

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromoisoquinoline N-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. Basify the mixture with a saturated aqueous solution of sodium carbonate or sodium bicarbonate to a pH of 8-9. Extract the product with an organic solvent such as DCM or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 6-bromo-1-chloroisoquinoline can be purified by flash column chromatography on silica gel.[4]

Stage 2: Palladium-Catalyzed Miyaura Borylation

The final step in the synthesis is the conversion of the C-Br bond at the 6-position to a boronic acid. The Miyaura borylation is the reaction of choice for this transformation due to its high functional group tolerance and generally excellent yields.[2][5] This reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Figure 2: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound pinacol ester and subsequent hydrolysis

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add 6-bromo-1-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-5 mol%), and a base, typically potassium acetate (KOAc, 3.0 eq). The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add a degassed, anhydrous aprotic solvent such as dioxane, toluene, or DMF via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification of the Pinacol Ester: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude pinacol ester can be purified by flash column chromatography on silica gel.

-

Hydrolysis to the Boronic Acid: The purified (or crude) pinacol ester is dissolved in a suitable solvent system such as acetone/water or THF/water. An excess of an acid, such as HCl, or a mild oxidizing agent can be used to facilitate the hydrolysis. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Final Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent to remove any non-polar impurities. The desired boronic acid can then be isolated by filtration if it precipitates, or by lyophilization of the aqueous layer.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 6-Bromoisoquinoline N-oxide | C₉H₆BrNO | 224.06 | 85-95 |

| 6-Bromo-1-chloroisoquinoline | C₉H₅BrClN | 242.50 | 60-70[4] |

| This compound | C₉H₇BClNO₂ | 207.42 | 70-85 (from bromide) |

Characterization: The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

m-Chloroperoxybenzoic acid (m-CPBA): is a strong oxidizing agent and can be shock-sensitive. It should be stored and handled according to the manufacturer's recommendations.

-

Palladium Catalysts: While generally used in small quantities, they can be toxic and should be handled with care.

-

Inert Atmosphere: Reactions involving organometallic reagents and catalysts are often air- and moisture-sensitive, requiring the use of an inert atmosphere (nitrogen or argon).

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient pathway for the preparation of this compound, a valuable building block for drug discovery and development. By employing a sequence of well-established reactions, including N-oxidation, chlorination with phosphoryl chloride, and a palladium-catalyzed Miyaura borylation, researchers can access this versatile intermediate in good overall yields. The provided protocols, mechanistic insights, and safety considerations are intended to empower scientists to confidently synthesize and utilize this compound in their research endeavors.

References

- 1. 6-BROMO-3-CHLOROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. 6-Bromo-1-chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

A Comprehensive Guide to the Structure Elucidation of (1-Chloroisoquinolin-6-yl)boronic acid

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. (1-Chloroisoquinolin-6-yl)boronic acid (CAS No: 1800484-01-8) stands as a quintessential example of a modern synthetic building block, prized for its utility in creating complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] Its utility, however, is entirely predicated on its structural integrity.

The Strategic Workflow: An Integrated Approach

The elucidation of a novel or synthesized compound is not a linear path but a logical, iterative process. Each analytical technique provides a unique piece of the puzzle, and the data from one method should corroborate and refine the hypotheses drawn from another. The overall strategy is designed for maximum information gain while ensuring efficiency and accuracy.

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gatekeeper

Expertise & Causality: Before investing significant time in complex NMR experiments, we must answer the most fundamental question: Do we have the right molecule? Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is the ideal first step. It provides the molecular weight and, crucially, the elemental composition, acting as a pass/fail gateway for the sample.[3][4]

For this compound (C₉H₇BClNO₂), the MS data is particularly rich due to the natural isotopic abundances of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%). This creates a highly characteristic multi-peak cluster for the molecular ion, serving as a powerful diagnostic fingerprint.[5][6]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The nitrogen atom of the isoquinoline ring is a ready site for protonation.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

Data Presentation: Predicted Isotopic Pattern

The expected monoisotopic mass for C₉H₇¹¹B³⁵ClNO₂ is 207.0207. The table below outlines the expected primary peaks in the molecular ion cluster for [C₉H₇BClNO₂ + H]⁺.

| Ion Formula ([M+H]⁺) | Calculated m/z | Relative Abundance (%) | Rationale |

| C₉H₈¹⁰B³⁵ClNO₂⁺ | 206.0262 | 25.0 | ¹⁰B isotope, ³⁵Cl isotope |

| C₉H₈¹¹B³⁵ClNO₂⁺ | 207.0233 | 100.0 | Most abundant isotopes |

| C₉H₈¹⁰B³⁷ClNO₂⁺ | 208.0233 | 8.1 | ¹⁰B isotope, ³⁷Cl isotope |

| C₉H₈¹¹B³⁷ClNO₂⁺ | 209.0204 | 32.5 | ¹¹B isotope, ³⁷Cl isotope |

Trustworthiness: The observation of this specific four-peak cluster, with both the m/z values and relative abundances matching the theoretical pattern, provides extremely high confidence in the elemental formula of the compound.

NMR Spectroscopy: The Architectural Blueprint

Expertise & Causality: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the atomic connectivity. It is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule in solution.[4][7] For this specific molecule, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is not just beneficial, but essential for unambiguous elucidation.

¹H NMR: Mapping the Proton Environment

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen for its ability to dissolve the polar boronic acid and because the acidic -OH protons of the boronic acid group are often observable as a broad singlet, which would be lost in D₂O due to rapid exchange.

-

-

Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Expected Data & Interpretation: The isoquinoline ring system has 5 aromatic protons. Their expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine atom, and the electronic nature of the boronic acid group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |

| H-5 | ~8.2 | d | 1H | J ≈ 8.5 | Adjacent to the boronic acid group (C-6). |

| H-7 | ~8.0 | d | 1H | J ≈ 8.5 | Ortho to the boronic acid group. |

| H-8 | ~7.9 | t | 1H | J ≈ 8.0 | Coupled to H-7 and H-5 (part of benzene ring). |

| H-3 | ~8.3 | d | 1H | J ≈ 5.5 | Part of the pyridine ring, adjacent to N. |

| H-4 | ~7.8 | d | 1H | J ≈ 5.5 | Coupled to H-3. |

| B(OH)₂ | ~8.5 | br s | 2H | - | Acidic protons, broad due to exchange. |

¹³C NMR: The Carbon Skeleton

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Data & Interpretation: Nine distinct signals are expected for the carbon atoms of the isoquinoline ring.

| Carbon Assignment | Predicted δ (ppm) | Key Feature |

| C-1 | ~150 | Attached to electronegative Cl and N. |

| C-3 | ~145 | Deshielded by adjacent N. |

| C-4 | ~122 | Standard aromatic carbon. |

| C-4a | ~138 | Quaternary bridgehead carbon. |

| C-5 | ~130 | Aromatic CH. |

| C-6 | ~135 | Broad signal due to coupling with ¹¹B. |

| C-7 | ~128 | Aromatic CH. |

| C-8 | ~129 | Aromatic CH. |

| C-8a | ~127 | Quaternary bridgehead carbon. |

Trustworthiness: The C-6 signal is a critical diagnostic peak. The boron atom has a nuclear spin, and its rapid quadrupolar relaxation often causes the signal of the directly attached carbon (C-6) to be significantly broadened. Observing this broad signal is strong evidence for the position of the boronic acid group.

¹¹B NMR: Direct Confirmation of the Boron Moiety

Expertise & Causality: This is a crucial, often underutilized, experiment for boronic acids. ¹¹B NMR directly probes the boron nucleus, providing unambiguous confirmation of the boronic acid functional group and its electronic environment.[8][9][10]

Protocol:

-

Instrumentation: Use a spectrometer equipped with a broadband probe. It is highly recommended to use a quartz NMR tube to avoid the large background signal from borosilicate glass tubes.[9]

-

Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a liquid standard like BF₃·OEt₂ for referencing (δ = 0 ppm).

Expected Data & Interpretation: A single, relatively broad signal is expected. For a trigonal planar (sp² hybridized) aryl boronic acid, the chemical shift typically appears in the range of δ = +25 to +35 ppm .[8][9] This single peak confirms the presence of one type of boron environment, consistent with the proposed structure.

FT-IR Spectroscopy: Functional Group Corroboration

Expertise & Causality: While NMR provides the skeleton, Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid confirmation of the key functional groups.[3] It serves as a quick and inexpensive cross-check of the structural features deduced from NMR and MS.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic Vibrations

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | B(OH)₂ |

| ~3050 | C-H stretch (aromatic) | Isoquinoline Ring |

| ~1600, ~1450 | C=C / C=N ring stretch | Isoquinoline Ring |

| ~1350 | B-O stretch | Boronic Acid |

| ~1100 | C-Cl stretch | Aryl Halide |

| ~850-750 | C-H out-of-plane bend | Aromatic Substitution Pattern |

Trustworthiness: The presence of the very broad O-H stretch around 3300 cm⁻¹ and the strong B-O stretch around 1350 cm⁻¹ are definitive indicators of the boronic acid moiety, corroborating the findings from ¹¹B NMR.[11][12][13]

Single-Crystal X-Ray Diffraction: The Final Arbiter

Expertise & Causality: When absolute, unambiguous proof of structure is required—especially for patent applications or regulatory filings—single-crystal X-ray diffraction (SC-XRD) is the gold standard.[14][15] It moves beyond connectivity to provide the precise 3D arrangement of atoms in the solid state, including exact bond lengths and angles.

Experimental Protocol

-

Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone/hexanes) to grow diffraction-quality single crystals.

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map from which atomic positions are determined.

Expected Outcome: The refined structure would provide a complete 3D model of this compound, likely showing intermolecular hydrogen bonding between the boronic acid groups in the crystal lattice. This method confirms the substitution pattern and connectivity with unparalleled certainty.[16][17]

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is a case study in modern analytical chemistry. It demonstrates that no single technique is sufficient. True confidence is achieved through a synergistic approach where each piece of data validates the others. The process begins with MS to confirm the elemental formula, proceeds to a suite of multi-nuclear NMR experiments to define the atomic framework, is corroborated by FT-IR for functional group identity, and is ultimately and unequivocally confirmed by X-ray crystallography. This rigorous, causality-driven workflow ensures the structural foundation of the molecule is sound, enabling its confident use in research and development.

References

- 1. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. rroij.com [rroij.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

molecular weight of (1-Chloroisoquinolin-6-yl)boronic acid

An In-Depth Technical Guide to (1-Chloroisoquinolin-6-yl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

This compound is a specialized organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. It integrates two highly valuable chemical motifs: the isoquinoline core and the boronic acid functional group. The isoquinoline scaffold is a "privileged structure" found in numerous biologically active compounds and pharmaceuticals, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth analysis of the compound's properties, explains the mechanistic rationale for its application, and offers a detailed protocol for its use in synthesis, targeting researchers and professionals in drug development.

Physicochemical Properties and Specifications

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a stable, crystalline solid, though it requires careful handling and storage to maintain its integrity.[2][3] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 207.42 g/mol | [4][5] |

| Molecular Formula | C₉H₇BClNO₂ | [3][4] |

| CAS Number | 1800484-01-8 | [4][5] |

| Purity | ≥95% | [4][5] |

| Appearance | Off-white to pale yellow solid | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

| SMILES | OB(O)C1=CC2=C(C=C1)C=CN=C2Cl | [4][5] |

| InChI Key | MPCIGBKCHAHPKD-UHFFFAOYSA-N |

Significance in Drug Discovery and Organic Synthesis

The strategic importance of this compound lies in its dual functionality. The chlorine atom at the C1 position and the boronic acid at the C6 position offer orthogonal reactivity, allowing for selective and sequential modifications.

-

The Boronic Acid Group : This functional group is the cornerstone of its utility. Boronic acids are stable, generally have low toxicity, and are highly effective coupling partners in palladium-catalyzed reactions.[6][7] They enable the formation of C-C bonds with a wide variety of organic halides and triflates, a process that is fundamental to constructing the complex molecular architectures required for modern pharmaceuticals.[8] This modular approach is invaluable for building compound libraries to explore structure-activity relationships (SAR) during the drug discovery process.[1]

-

The 1-Chloroisoquinoline Scaffold : The isoquinoline ring system is a key pharmacophore in many approved drugs and natural products. The chlorine atom at the C1 position is susceptible to nucleophilic substitution, providing a secondary reaction site for further functionalization after an initial Suzuki coupling at the C6 position. This allows for the divergent synthesis of a wide array of derivatives from a common intermediate.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures.[2][7]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex.[9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

-

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Palladium(II) complex.[1][9]

-

Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the 1-chloroisoquinolinyl moiety) to the Palladium(II) complex, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Palladium(0) catalyst, which re-enters the cycle.[1][9]

Causality Behind Component Selection

-

Catalyst & Ligand : A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) are standard. The ligand stabilizes the Pd(0) species and modulates its reactivity. For coupling with chloro-heterocycles, electron-rich, bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.[7]

-

Base : The base is not merely a pH buffer; it is mechanistically essential.[7] It activates the boronic acid to form the boronate, which is significantly more reactive for the transmetalation step. The choice of base (e.g., K₂CO₃ vs. K₃PO₄) can dramatically affect reaction yield by influencing the rate of transmetalation and suppressing side reactions like protodeboronation.

-

Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common.[10] The organic solvent solubilizes the organic reagents and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-1-chloroisoquinoline

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

1-Bromo-4-methoxybenzene (1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water (Degassed)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Magnetic stirrer and hotplate

-

Inert atmosphere supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 207 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

-

Inerting the Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition : Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of degassed solvents minimizes oxidation of the catalyst.

-

Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Pictograms : GHS07 (Exclamation mark).

-

Precautions : Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[3]

Conclusion

This compound is a high-value reagent for chemical synthesis, providing a reliable and versatile platform for the construction of complex isoquinoline-based molecules. Its primary utility in the Suzuki-Miyaura cross-coupling reaction, underpinned by a well-understood catalytic mechanism, makes it an indispensable tool for researchers in drug discovery and materials science. Proper understanding of its properties, reaction mechanics, and handling requirements is essential for its successful application.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]

- 3. 1800484-01-8|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-chloroisoquinolin-6-yl-6-boronic acid 95% | CAS: 1800484-01-8 | AChemBlock [achemblock.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of (1-Chloroisoquinolin-6-yl)boronic acid

Introduction: The Strategic Importance of (1-Chloroisoquinolin-6-yl)boronic acid in Modern Drug Discovery

This compound is an organoboron compound featuring a chlorinated isoquinoline core functionalized with a boronic acid group.[1][2] This strategic combination of moieties makes it a valuable building block in medicinal chemistry and organic synthesis. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, while the boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures.[3]

The chlorine substituent at the 1-position of the isoquinoline ring modulates the electronic properties and reactivity of the molecule, offering a potential advantage in synthetic strategies.[1] However, like many boronic acids, the utility of this compound is intrinsically linked to its physicochemical properties, particularly its solubility and stability. A thorough understanding of these characteristics is paramount for its effective handling, reaction optimization, and integration into drug development workflows. Poor solubility can hinder reaction kinetics and purification, while instability can lead to reagent degradation, formation of impurities, and unreliable experimental outcomes.

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to enable robust and reproducible scientific investigations.

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its absorption, distribution, and formulation. For a building block like this compound, solubility in various solvents dictates its utility in different reaction media and purification schemes.

Theoretical and Qualitative Solubility Assessment

Based on its structure, this compound is a polar molecule. The isoquinoline ring system is sparingly soluble in water but dissolves well in many organic solvents.[4][5] The boronic acid moiety is capable of hydrogen bonding, which can influence its interaction with protic solvents.

Qualitatively, this compound is expected to exhibit:

-

Low solubility in water and non-polar organic solvents such as hexanes.

-

Moderate to good solubility in polar organic solvents , particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like methanol and ethanol.

Quantitative Solubility Determination: Experimental Protocols

To move beyond qualitative estimates, rigorous experimental determination of solubility is essential. Two common methods are the determination of thermodynamic and kinetic solubility.

1.2.1 Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for understanding its behavior in formulation and at later stages of drug development.[6][7][8]

Experimental Protocol:

-

Preparation: Accurately weigh an excess amount of solid this compound into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, methanol, acetonitrile, tetrahydrofuran) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid should be visually confirmed.

-

Sample Processing: After equilibration, allow the solid to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[6][8]

-

Data Analysis: The solubility is reported as the mean concentration from replicate measurements, typically in µg/mL or µM.

1.2.2 Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[9][10][11] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well and mix thoroughly. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[11]

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or instrumentally using nephelometry (light scattering) or by filtering the solutions and quantifying the dissolved compound via UV spectroscopy or UPLC-MS.[9][10]

Expected Solubility Data Summary

| Solvent | Expected Thermodynamic Solubility |

| Water | Low (< 100 µg/mL) |

| Phosphate-Buffered Saline (pH 7.4) | Low (< 100 µg/mL) |

| Methanol | High (> 10 mg/mL) |

| Ethanol | Moderate (1-10 mg/mL) |

| Acetonitrile | Moderate (1-10 mg/mL) |

| Tetrahydrofuran (THF) | Moderate (1-10 mg/mL) |

| Dimethyl Sulfoxide (DMSO) | High (> 10 mg/mL) |

| Dimethylformamide (DMF) | High (> 10 mg/mL) |

Section 2: Stability Profile

The stability of boronic acids is a critical consideration for their storage, handling, and use in chemical reactions. They are susceptible to several degradation pathways that can impact their purity and reactivity.

Key Degradation Pathways

The primary degradation pathways for arylboronic acids are:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[12][13] This process is often catalyzed by acid or base and can be accelerated by heat.[13][14][15] For heteroarylboronic acids, the position of the heteroatom and the overall electronic nature of the ring can significantly influence the rate of protodeboronation.

-

Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol.[16][17][18] This can occur in the presence of atmospheric oxygen or other oxidizing agents.[19] Some studies suggest that this oxidation can generate radical species.[19][20]

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, but the formation of boroxines can complicate stoichiometry in reactions and affect the physical properties of the material.

Diagram of Key Degradation Pathways

Caption: Major degradation pathways for this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development and is used to identify potential degradation products and establish the intrinsic stability of a compound.[21][22][23] These studies are performed under conditions more severe than those used for accelerated stability testing and are guided by ICH guidelines (e.g., ICH Q1A).[24][25][26][27]

2.2.1 Experimental Design for a Forced Degradation Study

A comprehensive forced degradation study for this compound should include the following stress conditions, with the goal of achieving 5-20% degradation.[21][22][23]

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. | To assess stability in basic conditions and identify base-catalyzed degradation products, such as those from protodeboronation.[15][28] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | To evaluate susceptibility to oxidation and identify oxidative degradants.[22] |

| Thermal Degradation | Solid-state at 80°C for 7 days. | To assess the thermal stability of the solid material. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[22][24] | To determine the impact of light exposure on stability. |

2.2.2 Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[29] UPLC-MS/MS is the preferred technique for this purpose due to its high resolution, sensitivity, and ability to provide structural information about the impurities.[3][30][31][32][33]

UPLC-MS/MS Method Parameters (Illustrative Example):

-

Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 2 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Photodiode Array (PDA) detector for UV-based quantification and a tandem mass spectrometer for identification and characterization of impurities.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, with full scan and product ion scan modes to elucidate the structure of degradants.

Workflow for Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Section 3: Handling and Storage Recommendations

Based on the known instability of arylboronic acids, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable.[34] Storage under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidation and hydrolysis.

-

Handling: Avoid exposure to moisture and air. Use in a well-ventilated area, preferably in a fume hood. Minimize exposure to high temperatures and strong light. When using in reactions, particularly Suzuki-Miyaura couplings which are often run under basic conditions, be mindful of the potential for protodeboronation.[12]

Conclusion

This compound is a promising and versatile building block for the synthesis of novel chemical entities. However, its successful application hinges on a solid understanding of its solubility and stability. This guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. By implementing robust solubility screening and comprehensive forced degradation studies, researchers can mitigate risks associated with poor solubility and chemical instability, thereby accelerating the drug discovery and development process. The insights gained from such studies are invaluable for reaction optimization, formulation development, and ensuring the overall quality and reproducibility of scientific research.

References

- 1. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. enamine.net [enamine.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. Protodeboronation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boronic acid - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. pharmadekho.com [pharmadekho.com]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 25. ICH Official web site : ICH [ich.org]

- 26. database.ich.org [database.ich.org]

- 27. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 28. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 29. onyxipca.com [onyxipca.com]

- 30. researchgate.net [researchgate.net]

- 31. ijnrd.org [ijnrd.org]

- 32. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 33. ijprajournal.com [ijprajournal.com]

- 34. 1800484-01-8|this compound|BLD Pharm [bldpharm.com]

The Ascendancy of Isoquinoline Boronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Abstract

The fusion of the privileged isoquinoline scaffold with the versatile boronic acid moiety has given rise to a class of compounds with significant potential in medicinal chemistry and organic synthesis. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for isoquinoline boronic acids. It further delves into their critical applications as highly potent enzyme inhibitors and versatile building blocks in cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the structure-activity relationships that govern the efficacy of these powerful molecules.

A Tale of Two Moieties: The Historical Convergence of Isoquinolines and Boronic Acids

The journey to the development of isoquinoline boronic acids is a story of two parallel streams of chemical discovery that eventually merged to create a powerful new tool for chemists.

The isoquinoline core, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1885.[1][2][3] Its presence in a vast array of naturally occurring alkaloids with potent biological activities quickly established it as a "privileged scaffold" in medicinal chemistry.[4] Classical synthetic methods for constructing the isoquinoline ring system, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been staples of organic synthesis for over a century.[5][6][7] These methods traditionally involve the cyclization of β-phenylethylamine derivatives.[5][6]

Independently, the field of organoboron chemistry was born in 1860 with Edward Frankland's first synthesis of a boronic acid.[8] However, it was the development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the late 1970s that propelled boronic acids to the forefront of organic synthesis.[9] This Nobel Prize-winning reaction demonstrated the remarkable utility of boronic acids as stable, readily available, and highly versatile coupling partners for the formation of carbon-carbon bonds.[9]

While the exact first synthesis of an isoquinoline boronic acid is not prominently documented in early literature, their emergence is a logical consequence of the rise of both isoquinoline-containing pharmaceuticals and the widespread adoption of boronic acids in drug discovery programs. The inherent value of combining the biological relevance of the isoquinoline scaffold with the unique chemical reactivity of the boronic acid group became increasingly apparent to medicinal chemists.

The Synthetic Arsenal: Crafting Isoquinoline Boronic Acids

The synthesis of isoquinoline boronic acids can be approached in two primary ways: by constructing the isoquinoline ring onto a pre-functionalized aromatic boronic acid, or by directly installing a boronic acid group onto a pre-existing isoquinoline scaffold. The latter approach, particularly through modern C-H activation techniques, has become the more prevalent and efficient strategy.

Classical Approaches: Building from Boron-Containing Precursors

Early synthetic strategies often involved multi-step sequences starting from commercially available boronic acids. These methods, while effective, can be lengthy and may not be suitable for accessing a wide diversity of substituted isoquinoline boronic acids. A general representation of this approach is the synthesis of isoquinolones through a Suzuki coupling of a vinyl boronate with a 2-halobenzonitrile, followed by cyclization.[10]

The Dawn of Direct Borylation: Transition Metal-Catalyzed C-H Activation

A paradigm shift in the synthesis of isoquinoline boronic acids arrived with the advent of transition metal-catalyzed C-H activation. This powerful strategy allows for the direct conversion of a C-H bond on the isoquinoline ring into a C-B bond, offering a more atom-economical and efficient route to these valuable compounds.

Iridium-catalyzed C-H borylation has emerged as the premier method for the synthesis of a wide range of aryl and heteroaryl boronic acids, including those of isoquinoline.[11][12] This methodology, pioneered by researchers such as Hartwig and Smith, utilizes an iridium catalyst, often in conjunction with a bipyridine-based ligand, to selectively activate and borylate C-H bonds.[11]

The regioselectivity of iridium-catalyzed C-H borylation on heteroaromatics like isoquinoline is influenced by a combination of steric and electronic factors.[11][13] While steric hindrance often directs the borylation to the most accessible C-H bond, the electronic nature of the heteroaromatic ring also plays a crucial role.[11] For isoquinoline itself, direct borylation can be challenging due to catalyst inhibition by the nitrogen lone pair.[11] However, substitution on the isoquinoline ring can modulate its reactivity and lead to successful borylation.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Substituted Isoquinoline

The following is a representative, non-optimized protocol based on literature precedents for the iridium-catalyzed C-H borylation of an isoquinoline derivative.

Materials:

-

Substituted Isoquinoline (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)

-

[Ir(OMe)(COD)]₂ (0.015 mmol, 1.5 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%)

-

Anhydrous solvent (e.g., tetrahydrofuran or cyclooctane) (5 mL)

Procedure:

-

In a nitrogen-filled glovebox, a dried Schlenk tube is charged with the substituted isoquinoline, bis(pinacolato)diboron, [Ir(OMe)(COD)]₂, and dtbpy.

-

The anhydrous solvent is added, and the tube is sealed.

-

The reaction mixture is heated to 80-100 °C with stirring for 12-24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired isoquinoline boronic ester.

Table 1: Examples of Iridium-Catalyzed C-H Borylation of Substituted Isoquinolines

| Entry | Substrate | Product(s) | Yield (%) | Reference |

| 1 | 1-Phenylisoquinoline | 1-(4-Borylphenyl)isoquinoline | 75 | [11] |

| 2 | 3-Methylisoquinoline | 3-Methyl-5-isoquinolineboronic acid pinacol ester | 68 | [Fictionalized Data for illustrative purposes] |

| 3 | 6-Chloroisoquinoline | 6-Chloro-5-isoquinolineboronic acid pinacol ester | 82 | [Fictionalized Data for illustrative purposes] |

| 4 | Isoquinoline-N-oxide | 8-Borylisoquinoline-N-oxide | 55 | [Fictionalized Data for illustrative purposes] |

Note: The yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.

While iridium catalysts are the most widely used, other transition metals such as palladium and rhodium have also been investigated for the C-H borylation of heterocycles.[13] Palladium catalysts, for instance, are often employed in directed C-H activation reactions where a directing group on the substrate guides the catalyst to a specific C-H bond.

Applications in Medicinal Chemistry: Isoquinoline Boronic Acids as Enzyme Inhibitors

The true power of isoquinoline boronic acids in drug discovery lies in their ability to act as potent and often selective enzyme inhibitors. The boronic acid moiety is a unique pharmacophore that can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[14][15][16]

Mechanism of Serine Protease Inhibition

The inhibition of serine proteases by boronic acids is a well-established mechanism. The electrophilic boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the active site serine. This forms a tetrahedral boronate adduct, which is a stable transition-state analog that effectively blocks the enzyme's catalytic activity. The isoquinoline portion of the molecule serves to anchor the inhibitor in the active site through various non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, thereby conferring potency and selectivity.[14][15]

Targeting Coagulation Factors: Thrombin and Factor XIa Inhibitors

A significant area of research for isoquinoline boronic acid inhibitors is in the field of anticoagulation. Serine proteases of the coagulation cascade, such as thrombin and Factor XIa (FXIa), are prime targets for the development of new antithrombotic agents.

Table 2: Inhibitory Activity of Isoquinoline-Based Boronic Acid Derivatives against Coagulation Serine Proteases

| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |

| Isoquinoline-5-boronic acid derivative A | Thrombin | 15 | 45 | [Fictionalized Data for illustrative purposes] |

| Isoquinoline-8-boronic acid derivative B | Thrombin | 8 | 24 | [Fictionalized Data for illustrative purposes] |

| Tetrahydroisoquinoline-based inhibitor C | Factor Xa | 21 | - | [17] |

| Isoquinoline-based inhibitor D | Factor XIa | - | <1000 | [6][18] |

| Naphthalene-based FXIa inhibitor | Factor XIa | - | - | [19] |

The isoquinoline scaffold can be tailored to fit into the specific pockets of the enzyme's active site, leading to highly potent and selective inhibitors. For example, derivatives of (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid have been developed as potent Factor Xa inhibitors with Ki values in the nanomolar range.[17] More recently, 6-(arylaminomethyl) isoquinoline derivatives have been patented as Factor XIIa inhibitors.[6][18]

Utility in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Beyond their direct therapeutic applications, isoquinoline boronic acids are invaluable building blocks in organic synthesis, primarily through their participation in the Suzuki-Miyaura cross-coupling reaction.[9] This reaction allows for the facile formation of C-C bonds between the isoquinoline core and a variety of aryl or vinyl halides, providing access to a vast chemical space of complex, functionalized isoquinoline derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Isoquinoline Boronic Acid

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an isoquinoline boronic acid with an aryl bromide.

Materials:

-

Isoquinoline boronic acid or its pinacol ester (1.0 mmol)

-

Aryl bromide (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

A reaction flask is charged with the isoquinoline boronic acid, aryl bromide, palladium catalyst, and base.

-

The solvent system is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

-

The reaction mixture is heated to reflux with stirring for 4-12 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired biaryl product.

Future Perspectives and Conclusion

The field of isoquinoline boronic acids continues to evolve, with ongoing research focused on the development of more efficient and selective synthetic methods, as well as the exploration of new therapeutic applications. The continued refinement of C-H activation and borylation techniques will undoubtedly lead to even greater access to a wider range of structurally diverse isoquinoline boronic acids.

In medicinal chemistry, the unique properties of the boronic acid moiety as a serine protease inhibitor will continue to be exploited in the design of novel drugs for a variety of diseases, from thrombosis to cancer and beyond. The ability to fine-tune the isoquinoline scaffold to achieve high potency and selectivity will remain a key focus of these efforts.

References

- 1. 4-Isoquinolineboronic acid 192182-56-2 [sigmaaldrich.com]

- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-(Arylaminomethyl) Isoquinolines as Enzyme Inhibitors and Their Preparation: A Patent Highlight of Factor XIIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 8. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (1-Chloroisoquinolin-6-yl)boronic Acid for Advanced Research and Development

Abstract

This technical guide provides an in-depth overview of (1-Chloroisoquinolin-6-yl)boronic acid, a pivotal building block in contemporary medicinal chemistry and materials science. The document is structured to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its procurement, synthesis, chemical properties, and applications, with a strong emphasis on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and characterization methodologies are presented to facilitate its effective utilization in the laboratory. This guide is intended to serve as a practical resource, bridging the gap between theoretical knowledge and real-world application of this versatile isoquinoline derivative.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a boronic acid moiety at the 6-position of the 1-chloroisoquinoline scaffold creates a highly versatile intermediate, poised for carbon-carbon bond formation through the celebrated Suzuki-Miyaura cross-coupling reaction. This capability has positioned this compound as a valuable asset in the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Commercial Availability and Physicochemical Properties

This compound is accessible through a number of specialized chemical suppliers. Researchers are advised to source this reagent from reputable vendors to ensure high purity, which is critical for the success of subsequent synthetic transformations.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Additional Services |

| ChemScene | ≥95% | Custom synthesis, process optimization, commercial production[1] |

| Sigma-Aldrich (Fluorochem) | 95% | Technical support from experienced scientists[2][3] |

| AChemBlock | 95% | Novel building blocks for research |

| Frontier Specialty Chemicals | - | Fast global shipping, guaranteed purity[4] |

| BLD Pharm | - | Online ordering with special offers[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1800484-01-8 | [1][2] |

| Molecular Formula | C₉H₇BClNO₂ | [1][6] |

| Molecular Weight | 207.42 g/mol | [1][6] |

| IUPAC Name | This compound | |

| SMILES | OB(C1=CC2=C(C(Cl)=NC=C2)C=C1)O | [1][6] |

| Appearance | Typically an off-white to yellow solid | General knowledge |

| Storage | 4°C, under an inert atmosphere is recommended | [1][6] |

Synthesis and Purification

While commercially available, an in-house synthesis of this compound or its derivatives may be necessary for certain research applications. The synthesis typically involves the introduction of the boronic acid or a boronate ester group onto a pre-functionalized 1-chloroisoquinoline ring system.

Proposed Synthetic Pathway

A plausible and widely adopted method for the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation reaction. This would involve the cross-coupling of a halogenated 1-chloroisoquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Miyaura Borylation

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-chloro-6-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (2.0-3.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of the Pinacol Ester: The crude pinacol ester can be purified by flash column chromatography. Note that boronic esters can sometimes be sensitive to silica gel.[7] Using neutral alumina or boric acid-treated silica gel may be necessary to prevent decomposition.[2]

-

Hydrolysis to the Boronic Acid: The purified pinacol ester is then hydrolyzed to the corresponding boronic acid. This can be achieved by stirring with an aqueous acid (e.g., HCl) in a suitable organic solvent (e.g., diethyl ether or THF) or by treatment with a base followed by acidic workup.

Purification of this compound

The purification of arylboronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines).

-

Recrystallization: This is often the most effective method for obtaining high-purity material. Suitable solvent systems include water, ethanol, or mixtures of ethyl acetate and hexanes.

-

Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base (e.g., NaOH).[1] The aqueous layer containing the salt can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid, which can then be collected by filtration.[1]

-

Chromatography: As mentioned, chromatography on silica gel can be problematic. If necessary, a rapid column with a more polar eluent system (e.g., dichloromethane/methanol) may be employed, but yields can be compromised.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[8] This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl-aryl scaffolds.[9][10]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

-

Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2-1.5 equiv.), the desired aryl or heteroaryl halide (1.0 equiv.), and an anhydrous base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).

-

Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and a suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%). For challenging couplings with aryl chlorides, bulky, electron-rich ligands like SPhos are often beneficial.[11]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system. Common choices include toluene, 1,4-dioxane, or DMF, often with a small amount of water (e.g., a 4:1 to 10:1 organic solvent to water ratio).[11]

-

Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 3: Troubleshooting Common Suzuki-Miyaura Coupling Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a fresh, high-quality catalyst. |

| Poor choice of ligand | For chloro-heterocycles, use bulky, electron-rich ligands like SPhos or XPhos.[4] | |

| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[4] | |

| Hydrodehalogenation of Starting Material | Hydride source in solvent or base | Use anhydrous solvents and bases. Avoid alcohol co-solvents. |

| Homocoupling of Boronic Acid | Oxygen contamination | Rigorously degas the reaction mixture. |

Characterization

The structural integrity and purity of this compound and its coupled products should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons on the isoquinoline ring system.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. The chemical shift can provide information about the hybridization state of the boron atom (sp² for the trigonal planar acid vs. sp³ for the tetrahedral boronate).[12]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety, Handling, and Storage

This compound, like other arylboronic acids, requires careful handling in a laboratory setting.

Table 4: Hazard and Precautionary Statements

| Hazard Statement | Description | Precautionary Statement | Description |

| H302 | Harmful if swallowed | P261 | Avoid breathing dust. |

| H315 | Causes skin irritation | P264 | Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | P271 | Use only outdoors or in a well-ventilated area. |

| H335 | May cause respiratory irritation | P280 | Wear protective gloves/eye protection/face protection. |

| Source:[8][9] |

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1][6] Storage at 4°C is often recommended to maintain long-term stability.

-

Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[14] Therefore, appropriate measures should be taken to control residual levels in final compounds intended for pharmaceutical use.

Conclusion

This compound is a strategically important building block that provides a gateway to a wide range of novel isoquinoline-based compounds. Its commercial availability and the well-established protocols for its use in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this reagent to accelerate their research and development efforts. This guide has provided a comprehensive framework to support these endeavors, grounded in established scientific principles and practical laboratory considerations.

References

- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (1-Chloroisoquinolin-6-yl)boronic acid

Introduction: Synthesizing Privileged Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1][2] First developed in the 1980s, this Nobel Prize-winning methodology offers a powerful tool for constructing complex molecular architectures under generally mild conditions.[1] The reaction's tolerance of diverse functional groups and the relative stability and low toxicity of its organoboron reagents have cemented its status as a go-to method in academic and industrial laboratories alike.[2][3]

This guide focuses on a specific, high-value application: the coupling of (1-Chloroisoquinolin-6-yl)boronic acid. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[4][5][6] These derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][7] The ability to strategically functionalize the isoquinoline skeleton, particularly through C-C bond formation, is therefore of paramount importance to drug discovery professionals.

The use of a chloro-substituted heterocycle like 1-chloroisoquinoline as the electrophilic partner presents a common yet manageable challenge. Aryl chlorides are often less expensive and more readily available than their bromide or iodide counterparts, but their lower reactivity necessitates carefully optimized catalytic systems to achieve efficient coupling.[8][9] This protocol provides a detailed framework for successfully employing this compound in Suzuki-Miyaura reactions, with a focus on the causal relationships between component selection and reaction outcomes.

Reagent Profile: this compound

This compound is a versatile bifunctional reagent, incorporating both an electrophilic chlorine atom and a nucleophilic boronic acid group (in its activated form). This unique structure allows it to serve as a valuable building block for the synthesis of complex, substituted isoquinolines.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1800484-01-8[10][11][12] |

| Molecular Formula | C₉H₇BClNO₂[11] |

| Molecular Weight | 207.42 g/mol [11] |

| Appearance | Typically an off-white to pale yellow solid |

The primary utility of this reagent lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] The boronic acid at the 6-position enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, while the chlorine at the 1-position can be retained for subsequent diversification or may itself be a site for later cross-coupling reactions under different conditions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][14] Understanding this cycle is critical for rational catalyst selection and troubleshooting.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the coupling partner (the aryl or heteroaryl halide). This is often the rate-limiting step, especially for less reactive aryl chlorides, and results in a Pd(II) complex.[14][15]

-